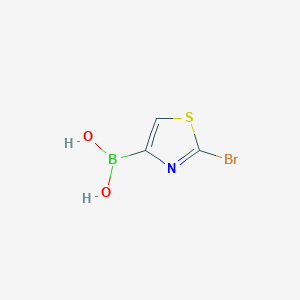

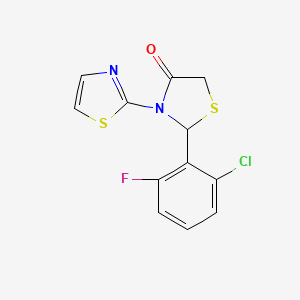

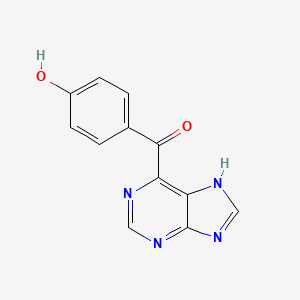

![molecular formula C16H11FN4O2S B14004544 3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NCGC00249987 is a highly selective and allosteric inhibitor of the Tyr phosphatase activity of EYA2. This compound has shown significant potential in targeting the migration, invadopodia formation, and invasion of lung cancer cells .

Métodos De Preparación

The synthesis of NCGC00249987 involves creating a specific chemical structure that allows it to bind to the EYA2 enzyme. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Análisis De Reacciones Químicas

NCGC00249987 undergoes specific interactions with the EYA2 enzyme, leading to a conformational change in the active site that is unfavorable for magnesium ion binding. This inhibition of the Tyr phosphatase activity is crucial for its function . The compound does not undergo typical chemical reactions like oxidation or reduction but rather interacts specifically with its target enzyme.

Aplicaciones Científicas De Investigación

NCGC00249987 is primarily used in scientific research to study the function of the EYA2 Tyr phosphatase activity in cells. It has shown potential as an antimetastatic agent for cancers that rely on EYA2’s Tyr phosphatase activity . The compound is used to investigate the migration, invadopodia formation, and invasion of lung cancer cells, providing insights into cancer progression and potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of NCGC00249987 involves binding to an induced pocket distant from the active site of the EYA2 enzyme. This binding leads to a conformational change that inhibits the enzyme’s Tyr phosphatase activity by preventing magnesium ion binding . This specific inhibition targets the migration and invasion of lung cancer cells without affecting cell growth or survival .

Comparación Con Compuestos Similares

NCGC00249987 is unique in its high selectivity and allosteric inhibition of the EYA2 enzyme. Similar compounds include other allosteric inhibitors of the EYA2 enzyme, but NCGC00249987 stands out due to its specific targeting of lung cancer cell migration and invasion . Other compounds in this class may not exhibit the same level of selectivity or effectiveness in inhibiting the EYA2 enzyme.

Propiedades

Fórmula molecular |

C16H11FN4O2S |

|---|---|

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10- |

Clave InChI |

DRXIKWHRYGIZNG-JMIUGGIZSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)F)C(=O)N/N=C\C2=CC=C(O2)SC3=NC=CC=N3 |

SMILES canónico |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)

![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)